Cas no 887576-01-4 (3-Bromo-5-(ethylcarbonyl)-2-methylthiophene)

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene
- 1-(4-bromo-5-methylthiophen-2-yl)propan-1-one
- V8713
-
- Inchi: 1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h4H,3H2,1-2H3
- InChI Key: OQIKLCZYSIVMJR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(CC)=O)SC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- XLogP3: 3.2
- Topological Polar Surface Area: 45.3
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B696095-250mg |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 250mg |
$ 230.00 | 2023-04-18 | ||
A2B Chem LLC | AI59605-1g |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 98% | 1g |
$228.00 | 2024-04-19 | |
A2B Chem LLC | AI59605-5g |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 98% | 5g |
$793.00 | 2024-04-19 | |
TRC | B696095-500mg |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 500mg |
$ 351.00 | 2023-04-18 | ||
TRC | B696095-100mg |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 100mg |
$ 115.00 | 2023-04-18 | ||
TRC | B696095-1g |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene |
887576-01-4 | 1g |
$ 500.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747691-1g |
1-(4-Bromo-5-methylthiophen-2-yl)propan-1-one |
887576-01-4 | 98% | 1g |
¥2116.00 | 2024-04-26 |
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene Related Literature
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Additional information on 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene
Professional Introduction to 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene (CAS No. 887576-01-4)
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 887576-01-4, is a thiophene derivative featuring both bromine and ethyl carbonyl functional groups. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The thiophene core of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is a heterocyclic aromatic ring that serves as a privileged scaffold in medicinal chemistry. Thiophenes and their derivatives are widely recognized for their role in developing drugs targeting diverse therapeutic areas, including cardiovascular diseases, cancer, and infectious disorders. The presence of a bromine atom at the 3-position enhances the compound's reactivity, making it a versatile building block for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The ethyl carbonyl group at the 5-position introduces a polar moiety that can influence the compound's solubility and interactions with biological targets. This feature is particularly useful in designing molecules with improved pharmacokinetic properties. Recent studies have highlighted the potential of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene as a precursor in the synthesis of kinase inhibitors, which are critical in oncology research. For instance, modifications of this scaffold have led to the discovery of novel compounds with enhanced selectivity and potency against specific kinases involved in tumor growth and progression.
In materials science, the unique electronic properties of thiophene derivatives have been exploited in the development of organic semiconductors and conductive polymers. The bromine substituent in 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene facilitates further chemical modifications, enabling the creation of complex molecular architectures with tailored optoelectronic characteristics. These materials are increasingly relevant in applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and flexible electronics.
The synthesis of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of a thiophene derivative followed by protection-deprotection strategies to introduce the ethyl carbonyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The growing interest in thiophene-based compounds has spurred numerous research endeavors aimed at expanding their chemical space and exploring new biological activities. Computational modeling and high-throughput screening have become indispensable tools in identifying promising derivatives of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene. These approaches allow researchers to predict molecular properties and optimize synthetic routes before conducting expensive laboratory experiments.
The pharmaceutical industry has been particularly keen on leveraging thiophene derivatives for drug development due to their favorable pharmacological profiles. Several clinical trials are currently underway evaluating the efficacy of compounds derived from this scaffold in treating various diseases. The success of these trials could pave the way for new therapeutic agents targeting unmet medical needs.
The versatility of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in natural products with known biological activities, inspiring synthetic chemists to design novel molecules with enhanced performance characteristics. The compound's role as a key intermediate underscores its importance in modern chemical synthesis.
In conclusion, 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene (CAS No. 887576-01-4) represents a significant advancement in organic chemistry with broad applications across multiple industries. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As scientific understanding continues to evolve, the potential uses for this compound are expected to grow even further.
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